

A Comparative Guide to the Spectral Data of Phenoxyacetone

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Compound of Interest

Compound Name: *Phenoxyacetone*

Cat. No.: *B1677642*

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This guide provides a comprehensive comparison of the spectral data for **phenoxyacetone**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of this compound. The guide includes a comparison with phenylacetone to highlight the spectral influence of the phenoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 1: Mass Spectrometry Data of **Phenoxyacetone** and Phenylacetone

Analyte	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z) and Relative Intensities
Phenoxyacetone	C ₉ H ₁₀ O ₂	150.17	150 (M ⁺ , 75.8%), 107 (73.8%), 77 (99.9%), 43 (73.2%), 51 (22.7%)[1]
Phenylacetone	C ₉ H ₁₀ O	134.18	134 (M ⁺ , 24.1%), 91 (57.3%), 92 (24.8%), 43 (99.9%), 65 (13.8%)[2][3]

Experimental Protocol: Acquiring Electron Ionization Mass Spectrometry (EI-MS) Data

A common method for analyzing small molecules like **phenoxyacetone** is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- **Injection:** A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- **Chromatographic Separation:** The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (^1H NMR) and carbon (^{13}C NMR).

Table 2: ^1H NMR Spectral Data of **Phenoxyacetone** and Phenylacetone (Solvent: CDCl_3)

Analyte	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Phenoxyacetone	2.20	Singlet	3H	$-\text{C}(=\text{O})\text{CH}_3$
	4.55	Singlet	2H	$-\text{OCH}_2-$
	6.90-7.30	Multiplet	5H	Aromatic protons
Phenylacetone	2.15	Singlet	3H	$-\text{C}(=\text{O})\text{CH}_3$ [5]
	3.68	Singlet	2H	$-\text{CH}_2-$ [5]
	7.15-7.35	Multiplet	5H	Aromatic protons [5]

Table 3: ^{13}C NMR Spectral Data of **Phenoxyacetone** and Phenylacetone (Solvent: CDCl_3)

Analyte	Chemical Shift (δ , ppm)	Assignment
Phenoxyacetone	26.5, 74.5, 114.6, 121.6, 129.6, 157.9, 205.8	Data derived from typical values for similar structures.
Phenylacetone	29.2, 50.0, 126.9, 128.7, 129.4, 134.3, 206.4	[6]

Experimental Protocol: Acquiring ^1H and ^{13}C NMR Spectra

- **Sample Preparation:** Accurately weigh 5-20 mg of the analyte for ^1H NMR or 20-50 mg for ^{13}C NMR.[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.[7] The deuterated solvent is used to avoid a large solvent signal in the ^1H NMR spectrum and for the instrument's lock system.[8]
- **Transfer to NMR Tube:** Using a pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[7]
- **Instrument Setup:** Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.[7]
- **Acquisition:** Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width). For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[8]
- **Data Processing:** The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a molecule.

Table 4: Key IR Absorption Bands of **Phenoxyacetone** and Phenylacetone

Analyte	Wavenumber (cm ⁻¹)	Functional Group Assignment
Phenoxyacetone	~1730	C=O (Ketone) stretch
~1600, ~1500	C=C (Aromatic) stretch	C=O (Ketone) stretch
~1240	C-O (Aryl ether) stretch	
Phenylacetone	~1715	
~1600, ~1500	C=C (Aromatic) stretch	C=O (Ketone) stretch
~3030	C-H (Aromatic) stretch	

Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Acquiring Attenuated Total Reflectance (ATR) FT-IR Spectra

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.^[9]

- **Background Spectrum:** Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.^[9] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.^[9]
- **Apply Pressure:** For solid samples, a pressure arm is used to press the sample firmly against the crystal to ensure intimate contact.^[9]
- **Data Acquisition:** Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- **Cleaning:** After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.^[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.

Table 5: UV-Vis Absorption Data of **Phenoxyacetone** and Phenylacetone

Analyte	λ_{max} (nm)	Solvent	Chromophore
Phenoxyacetone	~270	Ethanol/Methanol	Phenyl and carbonyl groups
Phenylacetone	~258, ~283	Ethanol/Methanol	Phenyl and carbonyl groups [10] [11]

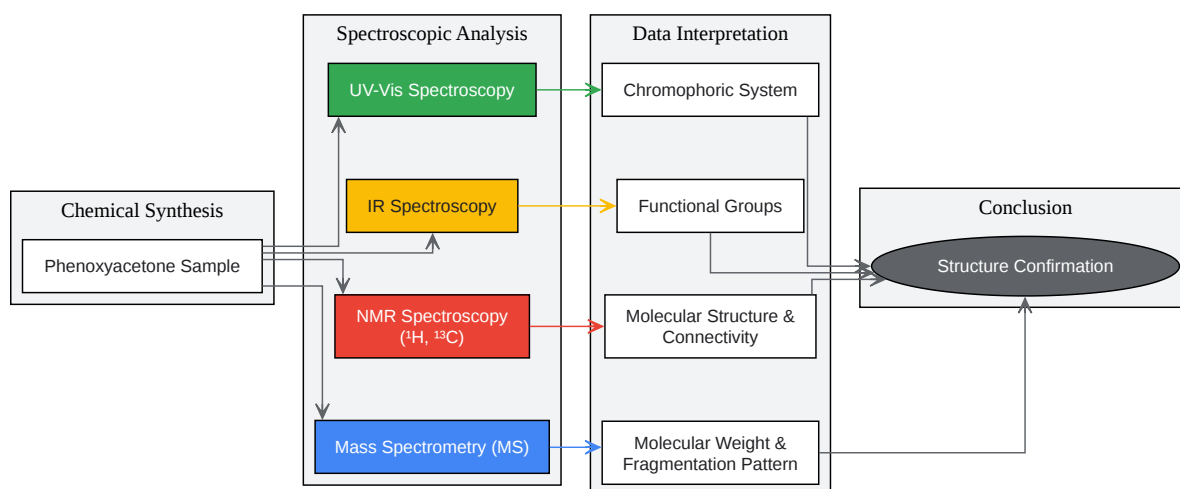
Note: The λ_{max} values can be influenced by the solvent used.

Experimental Protocol: Acquiring UV-Vis Spectra

- **Sample Preparation:** Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1 absorbance units).[\[12\]](#)
- **Cuvette Selection:** Use quartz cuvettes for measurements in the UV region, as glass absorbs UV light.[\[13\]](#) Ensure the cuvettes are clean and free of scratches.[\[12\]](#)
- **Baseline Correction:** Fill a cuvette with the pure solvent to be used as a reference or blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.[\[14\]](#)[\[15\]](#)
- **Sample Measurement:** Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- **Data Analysis:** The spectrum is typically plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is a key characteristic of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like **phenoxyacetone**.



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Caption: Workflow for the spectroscopic characterization of **phenoxyacetone**.

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